Benidipine hydrochloride

概要

説明

Benidipine hydrochloride is a synthetic dihydropyridine calcium channel blocker used primarily for the treatment of hypertension and angina pectoris . It is a potent and long-lasting drug that works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, thereby causing vasodilation and reducing blood pressure . This compound was developed in Japan and is available in several Asian countries .

作用機序

ベニジピン塩酸塩は、L型、N型、およびT型のカルシウムチャネルを阻害することにより効果を発揮します . この阻害は、血管平滑筋および心筋細胞へのカルシウムイオンの流入を防ぎ、血管拡張および血圧の低下につながります . さらに、ベニジピンは、鉱質コルチコイド受容体のアンタゴニストとして作用することが判明しており、降圧効果に貢献しています .

類似の化合物:

アムロジピン: 高血圧および狭心症に使用される別のジヒドロピリジンカルシウムチャネルブロッカー。

ニフェジピン: 同様の用途を持つ、よく知られたカルシウムチャネルブロッカー。

フェロジピン: 同様の薬理学的特性を持つ、ジヒドロピリジン系薬物の別のメンバー。

ベニジピンの独自性: ベニジピン塩酸塩は、L型、N型、およびT型のカルシウムチャネルの3重の遮断作用により、他のカルシウムチャネルブロッカーに比べて幅広い活性を示します . さらに、その高い血管選択性と血管内皮細胞に対する保護効果により、貴重な治療薬となっています .

生化学分析

Biochemical Properties

Benidipine hydrochloride interacts with various enzymes and proteins, particularly calcium channels. Its unique mechanism of action involves blocking L, N, and T type calcium channels . This interaction with calcium channels plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking calcium channels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with calcium channels. By blocking these channels, it inhibits the influx of calcium ions, leading to changes in gene expression and cellular function .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benidipine hydrochloride involves several key steps:

Synthesis of Mixed Anhydrides: This step involves adding one equivalent of 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-methyl carboxylate-3-carboxylic acid to an organic solvent, followed by the addition of 1.1-1.4 equivalents of chlorophosphite under alkaline conditions.

Synthesis of Benidipine: The reaction mixture containing the mixed anhydrides is then treated with 0.9-1.1 equivalents of N-benzyl-3-hydroxypiperidine.

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, with high and stable reaction yields, mild reaction conditions, and easy purification steps to ensure high purity .

化学反応の分析

反応の種類: ベニジピン塩酸塩は、次のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの強い求核剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、ベニジピンのさまざまな代謝物と誘導体が含まれており、カルシウムチャネル遮断活性を保持しています .

科学的研究の応用

ベニジピン塩酸塩は、科学研究で幅広い用途があります。

類似化合物との比較

Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.

Nifedipine: A well-known calcium channel blocker with similar uses.

Felodipine: Another member of the dihydropyridine class with similar pharmacological properties.

Uniqueness of Benidipine: Benidipine hydrochloride is unique due to its triple calcium channel blocking action (L, N, and T types), which provides a broader spectrum of activity compared to other calcium channel blockers . Additionally, its high vascular selectivity and protective effects on vascular endothelial cells make it a valuable therapeutic agent .

生物活性

Benidipine hydrochloride (BH) is a dihydropyridine calcium channel blocker primarily utilized in the management of hypertension. Its unique pharmacological profile, involving multiple mechanisms of action, has drawn attention in recent research. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, antihypertensive effects, and cellular mechanisms.

Benidipine acts on various calcium channels, including L-type and T-type channels, which distinguishes it from other calcium channel blockers. Its ability to inhibit T-type calcium channels contributes to its antihypertensive and renoprotective effects, particularly in patients with diabetes . The drug also enhances nitric oxide (NO) production, which plays a role in vascular protection .

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. A significant investigation demonstrated that BH reduces pro-inflammatory cytokine production in macrophages when stimulated with lipopolysaccharides (LPS). Specifically, BH decreased levels of IL-12p40, TNF-α, GM-CSF, and IL-6 cytokines . Another study indicated that BH inhibits NLRP3 inflammasome activation in THP-1 macrophages by reducing reactive oxygen species (ROS) generation and inhibiting NF-κB signaling pathways .

Table 1: Summary of Anti-Inflammatory Effects

| Study | Cell Type | Stimulus | Cytokines Measured | Effect of BH |

|---|---|---|---|---|

| J774.2 Macrophages | LPS | IL-12p40, TNF-α, GM-CSF, IL-6 | Decreased production | |

| THP-1 Macrophages | LPS | IL-1β | Inhibited release |

Antihypertensive Effects

This compound has been shown to significantly lower blood pressure in hypertensive patients. A clinical study involving patients with diabetes who switched from cilnidipine to benidipine reported a marked reduction in both systolic and diastolic blood pressure over a year . The antihypertensive effect was attributed to the drug's dual action on T-type and L-type calcium channels.

Table 2: Blood Pressure Changes After Benidipine Treatment

| Parameter | Before Treatment | After Treatment | Statistical Significance |

|---|---|---|---|

| Systolic BP (mmHg) | 155.8 ± 13.7 | 145.9 ± 17.0 | p < 0.01 |

| Diastolic BP (mmHg) | 76.5 ± 13.3 | 71.4 ± 13.7 | p < 0.01 |

Pharmacokinetics

Benidipine is rapidly absorbed after oral administration, reaching peak plasma concentration within two hours . It exhibits high tissue distribution, particularly in the liver and kidneys, with approximately 98% protein binding in plasma . The pharmacokinetic parameters indicate a dose-dependent relationship for maximum concentration and area under the curve (AUC), supporting its efficacy as a long-acting antihypertensive agent.

Case Studies

Several case studies have documented the clinical benefits of benidipine in hypertensive patients:

- Hypertensive Diabetic Patients : A study involving elderly patients showed significant reductions in systolic blood pressure and improvements in lipid profiles after four months of treatment with benidipine .

- Combination Therapy : In another trial, benidipine combined with angiotensin receptor blockers demonstrated enhanced blood pressure control compared to monotherapy .

特性

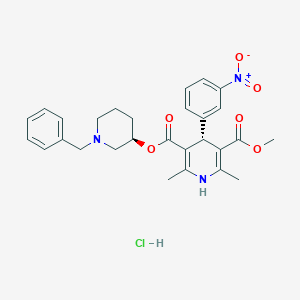

IUPAC Name |

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILKDKRQBYMKQX-MIPPOABVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049050 | |

| Record name | rac Benidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91599-74-5 | |

| Record name | Benidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091599745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rac Benidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A6746FWDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。